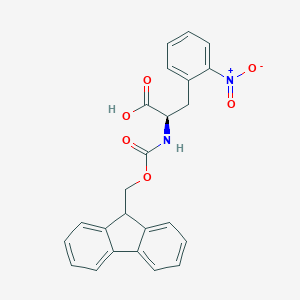

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fmoc-2-Nitro-D-Phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid or FMOC-D-2-NITROPHENYLALANINE, is a derivative of phenylalanine. It has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . The primary targets of this compound are the bacterial cells, particularly their membranes .

Mode of Action

The compound’s mode of action is based on its interaction with bacterial membranes. Its weak antibacterial activity against gram-negative bacteria is due to their inability to cross the bacterial membrane . In combination with other antibiotics like aztreonam (AZT), it displays antibacterial activity against both Gram-positive and Gram-negative bacteria . The combination produces a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Biochemical Pathways

It is known that the compound interferes with the integrity of the bacterial cell membrane, leading to its antimicrobial effect .

Result of Action

The result of the action of Fmoc-2-Nitro-D-Phenylalanine is the disruption of the bacterial cell membrane, leading to its antimicrobial effect. This effect is enhanced when used in combination with other antibiotics, expanding its antibacterial spectrum to include Gram-negative bacteria .

Action Environment

The action of Fmoc-2-Nitro-D-Phenylalanine can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antibacterial activity . .

Analyse Biochimique

Biochemical Properties

It is known that Fmoc-protected peptides and amino acids, such as Fmoc-2-Nitro-D-Phenylalanine, have gained momentum due to their ease of synthesis and cost effectiveness .

Cellular Effects

It has been reported that Fmoc-phenylalanine, a related compound, has antibacterial activity against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .

Molecular Mechanism

It has been suggested that Fmoc-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, commonly referred to as Fmoc-2-nitro-L-phenylalanine, is a derivative of amino acids that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug development and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N2O6, with a molecular weight of 432.43 g/mol. The compound is characterized by the presence of both a nitrophenyl and an Fmoc group, which contribute to its biological activity and solubility properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H20N2O6 |

| Molecular Weight | 432.43 g/mol |

| CAS Number | 2761743 |

| Purity | ≥ 98% |

| Solubility | Slightly soluble in water |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to enhance the compound's reactivity, potentially allowing it to participate in redox reactions or serve as a signaling molecule in cellular processes.

- Antioxidant Properties : Studies have indicated that compounds with nitro groups can exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

- Peptide Synthesis : The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex peptide structures that can exhibit various biological functions .

Synthesis and Characterization

A study conducted by Babu et al. (2000) demonstrated the synthesis of Fmoc amino acids, including derivatives like this compound). The authors reported successful isolation and characterization using techniques such as NMR spectroscopy and mass spectrometry, confirming the compound's structure and purity .

Application in Drug Development

Research published in Journal of Medicinal Chemistry highlighted the use of Fmoc-protected amino acids in designing novel therapeutic agents. The study emphasized that derivatives like this compound could be pivotal in developing targeted therapies for diseases such as cancer due to their ability to modulate protein interactions .

Applications De Recherche Scientifique

Peptide Synthesis

Protecting Group in Peptide Chemistry

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is as a protecting group in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely employed to protect amines during peptide synthesis, allowing for selective deprotection under mild conditions. This compound's ability to stabilize reactive intermediates makes it an essential reagent in solid-phase peptide synthesis (SPPS).

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, this compound was utilized to facilitate the formation of complex peptide structures. The introduction of this amino acid derivative allowed for the incorporation of diverse functionalities, which enhanced the biological activity of the resulting peptides. This application highlights its role in developing therapeutic agents with improved efficacy.

Drug Development

Role in Medicinal Chemistry

The compound has been explored for its potential as a building block in the design of novel pharmaceuticals. Its unique structural characteristics allow for modifications that can lead to compounds with enhanced pharmacological properties. For instance, derivatives of this amino acid have been assessed for their activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Inhibitors of Protein Kinases

Research has demonstrated that derivatives of this compound can serve as effective inhibitors of specific protein kinases. These studies indicate that modifications to the parent structure can yield compounds with potent inhibitory effects, making them valuable candidates for further development as therapeutic agents.

Biochemical Probes

Use in Biological Research

In addition to its applications in synthetic chemistry, this compound has been employed as a biochemical probe to study protein interactions and enzyme activities. By incorporating this compound into peptides or proteins, researchers can investigate the effects of specific amino acid substitutions on biological function.

Case Study: Investigating Protein-Ligand Interactions

A notable application involved using this compound to study protein-ligand interactions within cellular systems. By labeling proteins with this derivative, scientists were able to track binding events and elucidate mechanisms underlying cellular signaling pathways. This approach has provided insights into how modifications at specific sites influence protein function and interaction dynamics.

Summary Table

| Application Area | Description | Significance |

|---|---|---|

| Peptide Synthesis | Used as a protecting group in SPPS | Facilitates complex peptide formation |

| Drug Development | Serves as a building block for novel pharmaceuticals | Enhances pharmacological properties |

| Biochemical Probes | Investigates protein interactions and enzyme activities | Provides insights into biological mechanisms |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLRWXBYPKSBFY-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.